Product packaging for Sodium 2-phenylethylene-1-sulphonate(Cat. No.:CAS No. 2039-44-3)

Sodium 2-phenylethylene-1-sulphonate

Cat. No.: B1324485
CAS No.: 2039-44-3
M. Wt: 206.2 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHDJGPCESA-M
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Description

Sodium 2-phenylethylene-1-sulphonate (C8H7NaO3S) is an organic sulfonate that has garnered significant attention in various scientific fields. ontosight.ainih.gov It is typically synthesized through the reaction of styrene (B11656) with sodium bisulfite. ontosight.ai This compound serves as a crucial monomer and intermediate in the development of a wide array of functional materials and polymers.

Table 1: Properties of this compound

Property Value
Molecular Formula C8H7NaO3S nih.gov
Molecular Weight 206.20 g/mol nih.gov
IUPAC Name sodium;(E)-2-phenylethenesulfonate nih.gov
Appearance White crystalline powder ontosight.ai

| Solubility | Soluble in water ontosight.ai |

Research into vinyl sulphonates dates back to at least the mid-20th century, with early studies focusing on their fundamental synthesis and polymerization. acs.org A significant challenge in the early synthesis of related compounds, such as sulfonamides, involved the use of unstable sulfonyl chloride species. ucl.ac.uk

Over the decades, research has evolved to establish more stable and versatile synthetic routes. A notable advancement was the introduction of pentafluorophenyl (PFP) and trichlorophenyl (TCP) sulfonate esters as stable alternatives to the more reactive sulfonyl chlorides. ucl.ac.uk This development broadened the scope of vinyl sulphonate chemistry, allowing for more controlled and efficient syntheses. The exploration of their reactivity, including 1,3-dipolar cycloaddition reactions, has further expanded their utility, enabling the creation of highly functionalized sulfonate esters with excellent regioselectivity. ucl.ac.ukucl.ac.uk

This compound is a versatile building block in both organic synthesis and polymer science. Its dual functionality, comprising a polymerizable vinyl group and a hydrophilic sulfonate group, makes it a valuable monomer for creating functional polymers with tailored properties.

In polymer science, the incorporation of this compound into polymer chains is a common strategy to impart specific characteristics. For instance, it is used in the preparation of thermoplastic poly(vinyl alcohol) (PVA), where its inclusion can lower the melting temperature and increase the thermal decomposition temperature, thereby widening the processing window for the material. researchgate.net The presence of the sulfonate group also enhances the water solubility of the resulting copolymers. researchgate.net

Furthermore, its surfactant properties make it useful as a stabilizing agent in the preparation of biological samples, such as proteins and nucleic acids. ontosight.ai In industrial processes, it has found application as a dyeing assistant and a sizing agent in the textile and paper industries. ontosight.ai

Table 2: Research Milestones in Vinyl Sulphonate Chemistry

Era Key Development Significance
Mid-20th Century Foundational studies on the synthesis and polymerization of vinyl sulphonates. acs.org Established the basis for understanding the reactivity of this class of compounds.
Late 20th Century Use of vinyl sulfonate esters as inhibitors for cysteine proteases. acs.org Highlighted the potential of vinyl sulphonates in medicinal chemistry and enzymology.
Early 21st Century Development of stable sulfonate esters (e.g., PFP, TCP) as alternatives to unstable sulfonyl chlorides. ucl.ac.uk Improved synthetic accessibility and safety, broadening research applications.

| Contemporary | Application as a monomer to create functional polymers for biomaterials and advanced materials. mdpi.comresearchgate.netmdpi.com | Focus on creating materials with specific properties like ion-exchange capabilities and biocompatibility. |

Current research is actively exploring the use of this compound and other sulfonated monomers in advanced applications, particularly in biomaterials and energy. The introduction of sulfonic acid groups via sulfonation is a key method for enhancing the properties of biomaterials. mdpi.com

One major research trajectory involves the development of polyelectrolyte hydrogels. Hydrogels containing sulfonate groups, such as those derived from this compound, exhibit swelling behaviors that are responsive to pH and ionic strength. researchgate.net This property is highly desirable for applications in controlled drug delivery and tissue engineering. The strong ionic nature of the sulfonate group contributes to high water uptake and stability, making these materials promising for biomedical use. researchgate.net

In the field of materials science, sulfonated polymers are critical for creating proton exchange membranes (PEMs) used in fuel cells. Research into sulfonated polyphenylene membranes demonstrates that incorporating monomers with sulfonate groups can lead to materials with high proton conductivity and thermal stability, which are essential for efficient fuel cell performance. mdpi.com Emerging research also focuses on leveraging vinyl sulfonates as green alternatives to vinyl bromides in cross-coupling reactions, offering more environmentally benign synthetic pathways in organic chemistry. researchgate.net

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Sodium styrene sulfonate
Styrene
Sodium bisulfite
Pentafluorophenyl (PFP) sulfonate esters
Trichlorophenyl (TCP) sulfonate esters
Sulfonyl chloride
Poly(vinyl alcohol) (PVA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NaO3S B1324485 Sodium 2-phenylethylene-1-sulphonate CAS No. 2039-44-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-44-3
Record name Sodium 2-phenylethylene-1-sulphonate
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Record name Sodium 2-phenylethylene-1-sulphonate
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Synthetic Methodologies and Reaction Pathway Elucidation

Direct Synthesis Routes for Sodium 2-phenylethylene-1-sulphonate

The direct synthesis of this compound primarily involves the introduction of a sulphonate group to a styrene (B11656) derivative. Two prominent methods for this transformation are the sulphonation of styrene derivatives and the application of electrochemical approaches to olefin sulphonation.

The sulphonation of styrene is a well-established method for the synthesis of 2-phenylethylene-1-sulphonic acid, which can then be neutralized to form the sodium salt. A common sulphonating agent for this reaction is a complex of sulfur trioxide and dioxane (SO3-dioxane). The reaction of styrene with this complex at low temperatures has been reported to yield (E)-2-phenylethene-1-sulfonic acid. researchgate.net The use of a moderator like dioxane is crucial to control the reactivity of sulfur trioxide. researchgate.net

The general reaction can be represented as:

C₆H₅CH=CH₂ + SO₃ → C₆H₅CH=CHSO₃H

This is an electrophilic addition reaction where the sulfur trioxide acts as the electrophile, attacking the electron-rich double bond of the styrene molecule. The reaction conditions, such as temperature and the choice of sulphonating agent, play a significant role in the yield and selectivity of the product. For instance, the sulphonation of polystyrene, a polymer of styrene, can be carried out using various agents, including concentrated sulfuric acid, oleum, and chlorosulfonic acid. mdpi.com While these methods are applied to the polymer, the fundamental chemistry of electrophilic aromatic substitution on the phenyl ring and addition to the vinyl group is relevant.

A summary of common sulphonating agents used for styrene and its polymers is presented in the table below.

Sulphonating AgentTypical Reaction ConditionsReference
Sulfur Trioxide-Dioxane ComplexLow temperature researchgate.net
Concentrated Sulfuric AcidElevated temperatures mdpi.comwikipedia.org
Oleum (Fuming Sulfuric Acid)Controlled temperature mdpi.com
Chlorosulfonic AcidInert solvent acs.org

Electrochemical methods offer a green and efficient alternative for the difunctionalization of olefins, including styrene derivatives. nih.gov These methods avoid the need for chemical oxidants and often proceed under mild conditions. nih.gov While the direct electrochemical synthesis of this compound is not extensively detailed in the reviewed literature, related reactions provide insight into the potential of this approach.

For example, the electrochemical alkoxysulfonylation of styrene derivatives has been demonstrated using sodium sulfinates as the sulfonyl source. acs.orgresearchgate.net This reaction proceeds in an undivided cell at room temperature and can tolerate a wide range of styrene derivatives and alcohols. acs.org The general scheme involves the anodic oxidation of a sodium sulfinate to generate a sulfonyl radical, which then adds to the double bond of the styrene derivative. This is followed by the addition of an alcohol and further electrochemical steps to yield a β-alkoxy sulfone.

A plausible pathway for a related electrochemical alkoxysulfonylation of a styrene derivative is outlined below:

Anodic Oxidation: RSO₂⁻ → RSO₂• + e⁻

Radical Addition: RSO₂• + C₆H₅CH=CH₂ → C₆H₅CH(•)CH₂SO₂R

Further Reaction with Alcohol and Oxidation: C₆H₅CH(•)CH₂SO₂R + R'OH → C₆H₅CH(OR')CH₂SO₂R + H⁺ + e⁻

Although this example leads to a different product (a β-alkoxy sulfone), it highlights the potential of using electrochemical methods to functionalize the double bond of styrene with a sulfonyl-containing group. Further research could adapt this methodology for the direct synthesis of this compound.

Mechanistic Studies of Sulphonate Group Formation

A thorough understanding of the reaction mechanism is essential for controlling the synthesis of this compound. This includes the identification of reaction intermediates and transition states, as well as the influence of catalysts and solvents on the reaction's selectivity. Computational chemistry also provides a powerful tool for predicting and understanding these reaction pathways.

The sulphonation of styrene with sulfur trioxide is believed to proceed through a series of reactive intermediates. Experimental studies have identified a carbyl sulfate (B86663) as the only observable intermediate in the reaction of styrene with sulfur trioxide at low temperatures, which ultimately leads to the formation of (E)-2-phenylethene-1-sulfonic acid. researchgate.net This intermediate is a cyclic species formed by the [2+2] cycloaddition of SO₃ to the double bond of styrene.

The proposed mechanistic steps are:

Formation of a π-complex: Styrene and sulfur trioxide initially form a reversible π-complex.

Formation of a zwitterionic intermediate or a cyclic adduct: This can proceed to a zwitterionic intermediate or directly to a four-membered cyclic adduct, the carbyl sulfate (a β-sultone).

Rearrangement to the final product: The carbyl sulfate then undergoes rearrangement to form the more stable allylic sulfonic acid, 2-phenylethylene-1-sulfonic acid.

Kinetic studies on the related sulphonation of polystyrene-butadiene rubber with chlorosulfonic acid suggest that the reaction can be a reversible process, influenced by the byproducts formed during the reaction. acs.orgacs.org A Hammett analysis performed on the elimination of styrene from sulfilimines, a different reaction but involving a styrene moiety, indicated a modest negative charge buildup at both the S-aryl and S-phenethyl groups in the transition state. nih.gov This suggests that charge distribution plays a crucial role in the stability of transition states in reactions involving styrene derivatives.

The choice of catalyst and solvent can significantly impact the rate and selectivity of sulphonation reactions. In the sulphonation of polystyrene, the use of a swelling agent like 1,2-dichloroethane (B1671644) is crucial to facilitate the diffusion of the hydrophilic sulphonating agent into the hydrophobic polymer matrix. mdpi.com This highlights the importance of the solvent in bringing the reactants together in the correct orientation.

The sulphonation of polystyrene is an electrophilic aromatic substitution, and the position of sulphonation is directed by the existing polymer backbone. researchgate.net Similarly, in the sulphonation of styrene, the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction pathway and the final product distribution. For instance, polar solvents can stabilize the zwitterionic intermediate, potentially favoring its formation over a concerted cycloaddition pathway.

While specific catalysts for the direct sulphonation of styrene to 2-phenylethylene-1-sulphonic acid are not extensively detailed, the broader field of sulphonation chemistry indicates that Lewis acids can catalyze the reaction by increasing the electrophilicity of the sulphonating agent. However, in the case of the highly reactive sulfur trioxide, a moderator or a specific solvent system is more commonly employed to control the reaction rather than a catalyst to accelerate it. acs.org

For example, DFT calculations have been used to study the breakdown of polystyrene sulfonate, providing insights into the reaction pathways at a molecular level. osti.govosti.gov These studies have shown that hydroxyl radicals are most likely to add to the carbon atom bonded to the sulfur, leading to the loss of a hydrogen sulfite (B76179) anion. osti.gov This demonstrates the power of computational methods to predict reactive sites.

In the context of olefination reactions with sulfonyl derivatives, DFT studies have been employed to investigate the reaction mechanism and stereoselectivity. researchgate.net Such studies can calculate the energies of intermediates and transition states, helping to determine the most favorable reaction pathway. For instance, in the Horner-Wadsworth-Emmons reaction of a phosphonate (B1237965) with an aldehyde, DFT calculations have been used to determine that the formation of the oxaphosphetane intermediate is the rate-determining step. researchgate.net

Similar computational approaches could be applied to the sulphonation of styrene to:

Calculate the relative energies of the proposed intermediates (π-complex, zwitterion, carbyl sulfate).

Model the transition state structures for each step of the reaction.

Investigate the effect of different solvents on the reaction pathway by using implicit or explicit solvent models.

Predict the stereoselectivity of the reaction.

Such computational studies would provide a deeper, quantitative understanding of the reaction mechanism for the formation of this compound.

Advanced Derivatization Strategies for Analytical and Synthetic Utility

The inherent chemical properties of this compound, while lending themselves to various industrial applications, can present challenges for certain analytical and synthetic manipulations. The presence of the sulfonate group imparts high polarity, making the molecule non-volatile and often requiring specific chromatographic conditions for analysis. Furthermore, the lack of a strong native chromophore or fluorophore can limit detection sensitivity in UV-Vis and fluorescence spectroscopy. Advanced derivatization strategies offer a powerful solution to these challenges, enabling enhanced detection and facilitating complex stereochemical analyses.

Chemical Derivatization for Enhanced Chromatographic and Spectroscopic Detection

Chemical derivatization for analytical purposes involves the transformation of the analyte into a new compound with properties that are more amenable to the chosen analytical technique. For this compound, derivatization can be targeted to improve its detectability by introducing moieties that strongly absorb ultraviolet-visible (UV-Vis) light or exhibit fluorescence, thereby significantly lowering the limits of detection.

One common strategy for enhancing spectroscopic detection is the introduction of a fluorescent label. The sulfonate group of this compound can be converted into a more reactive intermediate, such as a sulfonyl chloride, which can then be reacted with a fluorescent amine or alcohol. For instance, reaction with a fluorescent tag like dansyl chloride or a coumarin (B35378) derivative can yield a highly fluorescent product. This allows for the use of highly sensitive fluorescence detectors in high-performance liquid chromatography (HPLC), enabling the quantification of trace amounts of the compound in complex matrices.

A study on the fluorescent labeling of poly(styrenesulfonate sodium salt), a polymer comprised of repeating units of the target compound, demonstrated the successful attachment of fluorescein (B123965) isothiocyanate (FITC) to the polymer backbone. researchgate.netlsu.edu This was achieved by copolymerizing styrene sulfonate with a fluorescently tagged co-monomer. researchgate.netlsu.edu The resulting fluorescent polymer exhibited spectroscopic properties that allowed for its detection at very low concentrations. researchgate.net While this study was conducted on a polymer, the principles of fluorescent labeling are directly applicable to the monomeric this compound.

The following interactive table summarizes the hypothetical results of a derivatization experiment aimed at enhancing the fluorescence detection of this compound using a fluorescent labeling agent.

Table 1: Comparison of Analytical Parameters Before and After Fluorescent Derivatization

ParameterUnderivatized this compoundDerivatized this compound
Detection Method UV-Vis SpectroscopyFluorescence Spectroscopy
Excitation Wavelength (λex) N/A495 nm
Emission Wavelength (λem) N/A520 nm
Limit of Detection (LOD) 1.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 5.0 µg/mL0.15 ng/mL
Linear Range 5 - 100 µg/mL0.2 - 50 ng/mL
Retention Time (HPLC) 3.2 min8.7 min

For mass spectrometric (MS) detection, derivatization can be employed to improve ionization efficiency and control fragmentation patterns. While the sulfonate group is readily ionizable in negative ion mode electrospray ionization (ESI), derivatization can be used to introduce a permanently charged group, such as a quaternary ammonium (B1175870) ion, which can enhance sensitivity in positive ion mode. This can be particularly useful for liquid chromatography-mass spectrometry (LC-MS) applications where positive ion mode may be preferred for the analysis of other components in a mixture.

Chiral Derivatization for Stereochemical Analysis and Enantioseparation

The 2-phenylethylene-1-sulphonate structure contains a chiral center at the carbon atom to which the phenyl and sulfonate groups are attached, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological and chemical properties of these enantiomers can differ significantly. Therefore, the ability to separate and quantify individual enantiomers is of great importance. Chiral derivatization is a powerful technique used to achieve this when direct chiral chromatography is not feasible or optimal.

This method involves reacting the enantiomeric mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques such as HPLC or gas chromatography (GC).

A widely used class of chiral derivatizing agents for alcohols and amines are Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives. wikipedia.org While this compound does not possess a hydroxyl or amino group for direct reaction with Mosher's acid, a synthetic modification, such as the introduction of a hydroxyl group into the phenyl ring or the reduction of the sulfonate to a thiol, could create a suitable handle for derivatization.

Once the diastereomers are formed, they can be separated chromatographically. The relative peak areas of the separated diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the mixture. Furthermore, the structure of the diastereomers can be analyzed using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the absolute configuration of the original enantiomers. The different spatial arrangement of the chiral centers in the diastereomers leads to distinct chemical shifts in their NMR spectra, a phenomenon that can be systematically analyzed to assign the R or S configuration to each enantiomer. nih.gov

The following interactive table illustrates the expected chromatographic and spectroscopic data from a chiral derivatization experiment for the enantioseparation and analysis of a hypothetical hydroxylated derivative of this compound using (R)-Mosher's acid chloride.

Table 2: Chromatographic and Spectroscopic Data for Diastereomeric Derivatives

ParameterDiastereomer 1 ((R)-Mosher's ester of (R)-hydroxyphenylethylene-1-sulfonate)Diastereomer 2 ((R)-Mosher's ester of (S)-hydroxyphenylethylene-1-sulfonate)
HPLC Retention Time (min) 12.514.2
¹H NMR Chemical Shift (δ) of vinyl proton Hα 6.85 ppm6.95 ppm
¹H NMR Chemical Shift (δ) of vinyl proton Hβ 7.40 ppm7.30 ppm
¹⁹F NMR Chemical Shift (δ) of -CF₃ group -71.2 ppm-71.8 ppm
Relative Peak Area (HPLC) 50%50%

Polymerization Behavior and Macromolecular Engineering

Homopolymerization of Sodium 2-phenylethylene-1-sulphonate

The synthesis of PSSNa with well-defined characteristics has been advanced significantly through the development of controlled radical polymerization techniques. These methods overcome the limitations of conventional free-radical polymerizations, which typically yield polymers with broad molecular weight distributions and limited architectural control. researchgate.net

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been instrumental in synthesizing PSSNa with predetermined molecular weights and narrow polydispersity indices (PDI). tandfonline.com These techniques operate on the principle of establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species, allowing for simultaneous growth of all polymer chains. warwick.ac.uk

Atom Transfer Radical Polymerization (ATRP)

ATRP has been successfully employed for the polymerization of NaSS, offering control over the final polymer's properties. tandfonline.comresearchgate.net The process typically uses a copper complex as a catalyst to mediate the polymerization. researchgate.net However, conducting the ATRP of NaSS in a purely aqueous medium can be challenging, as the competitive coordination of water with the copper catalyst can disrupt the polymerization control, sometimes leading to bimodal molecular weight distributions. researchgate.netresearchgate.net

To circumvent these issues, several strategies have been developed. The use of mixed solvent systems, such as water/methanol or water/pyridine, has been shown to suppress the formation of high molecular weight fractions and improve control over the polymerization, resulting in polymers with low PDI values. researchgate.net Additionally, the introduction of additives like copper(II) bromide (CuBr₂) or sodium chloride can suppress side reactions and deactivator hydrolysis, leading to a more controlled process. researchgate.netmorressier.com Through these optimized ATRP approaches, it has been possible to synthesize PSSNa with high molecular weights (up to 900,000 g/mol ) and very low polydispersity indices (as low as 1.02). morressier.com

Polymerization TechniqueInitiatorCatalyst/LigandSolventMₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
ATRP2-bromo-2-methylpropionateCu(I)Br/bpyWater/Methanol (30/20 wt%)-1.21 researchgate.net
ATRPSodium 4-bromomethylbenzoate-1:1 Water/Methanol< 25,0001.26 - 2.03 researchgate.net
ATRP-Cu(I) MetalAqueous with NaClup to 900,0001.02 morressier.com

Table 1: Examples of ATRP Conditions for this compound Polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful and versatile CRP technique used for NaSS. nih.govresearchgate.net This method employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov RAFT has been successfully applied to synthesize well-defined PSSNa in aqueous media. researchgate.net For instance, ambient temperature RAFT polymerization of NaSS initiated by γ-irradiation proceeds in a controlled fashion, yielding polymers with PDI values below 1.25 and achieving high monomer conversions. researchgate.net The RAFT process is highly valued for its tolerance to a wide range of functional monomers and reaction conditions, making it suitable for creating complex polymer structures. nih.govresearchgate.net

Polymerization TechniqueChain Transfer Agent (CTA)InitiatorSolventPDI (Mₙ/Mₙ)Reference
RAFT4-cyano-4-(phenylcarbonothioylthio)pentanoic acid4,4′-azobis(4-cyanovaleric acid)WaterNarrow nih.gov
RAFT4-cyanopentanoic acid dithiobenzoate (CPADB)γ-irradiationAqueous media< 1.25 researchgate.net

Table 2: Examples of RAFT Conditions for this compound Polymerization.

The controlled nature of CRP techniques imparts "living" characteristics to the polymerization of NaSS. warwick.ac.uk In an ideal living polymerization, chain-breaking reactions like termination and chain transfer are absent, meaning the polymer chains remain active even after all the monomer has been consumed. warwick.ac.uk While CRP methods involve reversible deactivation or transfer steps rather than a complete absence of termination, they exhibit the key features of a living process. warwick.ac.uk These include a linear evolution of molecular weight with monomer conversion and the ability to produce polymers with narrow molecular weight distributions. researchgate.netsigmaaldrich.com The living nature of these polymerizations is often confirmed through chain-extension experiments, where the addition of more monomer to the completed reaction results in a further increase in molecular weight while maintaining a low PDI. researchgate.net

This high degree of control over the polymerization process is fundamental to macromolecular engineering, enabling the synthesis of polymers with precisely defined and complex chain architectures. tandfonline.comnih.gov By manipulating the sequence of monomer addition or using specialized initiators, various structures can be achieved:

Block Copolymers : Synthesized by sequential monomer addition or by using a macroinitiator. For example, poly(ethylene oxide)-based macroinitiators have been used in the ATRP of NaSS to create novel PEO–PSSNa diblock copolymers. researchgate.net

Graft Copolymers : These structures, featuring polymeric side chains attached to a main polymer backbone, can be created by "grafting to" or "grafting from" approaches. nih.govnih.gov Thiol-terminated PSSNa synthesized via RAFT can be grafted onto surfaces to form dense polymer brushes. nih.gov

Copolymerization Studies of this compound

Copolymerization extends the range of properties achievable with PSSNa by incorporating other monomer units into the polymer chain. Understanding the copolymerization behavior of NaSS is crucial for designing materials with tailored chemical and physical characteristics.

In copolymerization, the reactivity ratios (r₁ and r₂) are critical parameters that describe the relative reactivity of a propagating polymer chain radical towards the two different monomers present in the reaction. acs.org These ratios determine the composition and sequence distribution of the resulting copolymer. mdpi.com If r₁ > 1, the growing chain radical ending in monomer 1 preferentially adds another monomer 1; if r₁ < 1, it prefers to add monomer 2. acs.org

The reactivity ratios for the emulsion copolymerization of styrene (B11656) (M₁) and this compound (M₂) have been determined using methods such as the Fineman–Ross and Kelen–Tüdös analyses. researchgate.net The reported values indicate a significant difference in the reactivity of the two monomers.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Polymerization SystemReference
StyreneThis compound0.510Emulsion researchgate.net

Table 3: Reactivity Ratios for the Copolymerization of Styrene and this compound.

The significance of these values is substantial. The r₁ value of 0.5 suggests that a growing chain with a styrene radical at its end is twice as likely to react with an NaSS monomer as it is with another styrene monomer. researchgate.net Conversely, the r₂ value of 10 indicates that a chain ending in an NaSS radical has a strong preference for adding another NaSS monomer over a styrene monomer. researchgate.net This implies that NaSS has a tendency to homopolymerize or form block-like sequences within the copolymer chain, while styrene readily incorporates into the copolymer structure. researchgate.net

The ability to copolymerize NaSS with other monomers allows for the creation of various copolymer architectures, each with distinct properties. researchgate.net

Statistical Copolymers : These copolymers feature a random arrangement of monomer units along the chain. researchgate.net They are typically synthesized via conventional radical copolymerization, where the monomer feed ratio and reactivity ratios dictate the final composition. researchgate.net The emulsion copolymerization of styrene and NaSS is a prime example of a method used to produce such copolymers. researchgate.net

Block Copolymers : Characterized by long sequences of one monomer followed by long sequences of another, block copolymers can be synthesized using controlled/living polymerization techniques. nih.govdtic.mil This can be achieved through the sequential addition of monomers to a living polymer chain. dtic.mil An alternative route involves the post-polymerization modification of a pre-formed block copolymer, such as the selective sulfonation of the polystyrene blocks in a polystyrene-b-polyisoprene-b-polystyrene triblock copolymer. nih.govdtic.mil

Gradient Copolymers : In these polymers, the composition changes gradually along the length of the chain. researchgate.net Such structures can arise in batch copolymerizations where one monomer is consumed significantly faster than the other, leading to a drift in the composition of the monomer mixture and, consequently, the copolymer being formed. rsc.org Given the large difference in reactivity ratios between NaSS and styrene, a batch copolymerization would likely lead to a gradient-like structure, with the copolymer being richer in NaSS at the beginning of the reaction. researchgate.net

The conditions under which copolymerization is performed, including the choice of solvent and the presence of additives, can have a profound impact on the reaction kinetics and the structure of the resulting copolymer.

Polymerization Medium

The solvent plays a critical role, particularly in systems involving monomers with differing polarities, such as the hydrophobic styrene and the hydrophilic, ionic NaSS. researchgate.net In the controlled radical polymerization of NaSS, moving from a pure aqueous medium to a mixed solvent like water/methanol can significantly improve polymerization control, leading to a more uniform polymer structure. researchgate.net The polarity of the solvent can influence the kinetic parameters of the reaction, affecting the rate of polymerization and the molecular characteristics of the copolymer. pleiades.onlineresearchgate.net For other sulfonated monomers, it has been observed that the copolymerization rate increases with higher water content in water-alcohol mixtures. researchgate.net

Additives

Additives are often essential for controlling the polymerization process and influencing the final properties of the copolymer.

In ATRP, additives like Cu(II) complexes or simple salts such as NaCl are used to regulate the equilibrium between active and dormant species, which is crucial for minimizing side reactions and achieving a low polydispersity. researchgate.netmorressier.com

The ionic strength of the polymerization medium, which can be adjusted by adding salts, is particularly important for the copolymerization of ionogenic monomers like NaSS. researchgate.net Changes in ionic strength can alter the electrostatic interactions between the growing macroradical and the charged monomer, which can, in turn, affect the reactivity ratios and the final composition of the copolymer. researchgate.net

In anionic copolymerization, additives such as tetrahydrofuran (B95107) (THF) or sodium salts can modify the reactivity of the propagating chain end, providing a method to regulate the sequence distribution of the monomers within the copolymer chain. rsc.org

Emulsion and Miniemulsion Polymerization Techniques for Controlled Morphology

Emulsion and miniemulsion polymerization are heterogeneous techniques widely employed for the synthesis of polymers with controlled morphology, such as well-defined particle size and distribution. These water-based methods are particularly suitable for the polymerization of vinyl monomers, including functional monomers like this compound.

Emulsion Polymerization involves the emulsification of a monomer in a continuous phase, typically water, using a surfactant. Polymerization is initiated in the aqueous phase, and the resulting oligoradicals enter monomer-swollen surfactant micelles, which then become the primary locus of polymer particle formation.

Miniemulsion Polymerization offers a more direct route to morphological control. In this technique, a monomer phase is dispersed in a continuous phase through the application of high shear, creating a stable emulsion of fine monomer droplets, typically in the range of 50 to 500 nm. beilstein-journals.orgcmu.edu The stability of these droplets against degradation is achieved by using a combination of a surfactant and a costabilizer or hydrophobe. cmu.educmu.edu A key feature of miniemulsion polymerization is that the monomer droplets themselves act as individual nanoreactors. cmu.edu This leads to a particle nucleation mechanism where a large fraction of the final polymer particles are formed directly from these initial monomer droplets. cmu.edu

The use of water-soluble functional comonomers, such as this compound, is a common strategy in these systems. beilstein-journals.org The incorporation of such sulfonated monomers can enhance the colloidal stability of the resulting latex particles and impart specific functionalities to the final polymer. The final particle size, a critical aspect of morphology, is influenced by factors such as the type and concentration of the surfactant, the homogenization method, and the presence of costabilizers. cmu.edu

Below is an interactive table summarizing the key features of these techniques for achieving controlled polymer morphology.

FeatureEmulsion PolymerizationMiniemulsion Polymerization
Primary Nucleation Locus Monomer-swollen micellesMonomer nanodroplets
Typical Particle Size 50 - 300 nm50 - 500 nm
Morphology Control Less direct; depends on micelle formation and monomer diffusionMore direct; particle size relates to initial droplet size
Key Components Monomer, Water, Initiator, SurfactantMonomer, Water, Initiator, Surfactant, Costabilizer
Role of Sulfonated Monomer Enhance colloidal stability, functionalize particle surfaceEnhance droplet/particle stability, incorporate functionality

Polymerization Kinetics and Mechanistic Modeling

Kinetic Schemes for Chain-Growth Polymerization

The polymerization of this compound via its vinyl group proceeds through a chain-growth mechanism, most commonly free-radical polymerization. The kinetic scheme for this process is classically described by three fundamental steps: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com

Initiation: This first step involves the generation of active radical species from an initiator molecule, often induced by heat or light. The resulting primary radical then reacts with a monomer molecule (M) to form an initiated monomer radical (M•), marking the beginning of a polymer chain.

Initiator → 2 R• (Radical Generation)

R• + M → RM• (Chain Initiation)

Propagation: In this stage, the initiated monomer radical rapidly adds successive monomer units, causing the polymer chain to grow. youtube.com This step is characterized by the consumption of monomer and the regeneration of the radical active center at the end of the growing chain. This cycle repeats thousands of times, leading to the formation of a macromolecule.

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁• (Chain Propagation)

Termination: The growth of a polymer chain ceases through a termination reaction, where the radical activity is destroyed. youtube.com This typically occurs through one of two mechanisms:

Combination (or Coupling): Two growing radical chains react to form a single, longer, non-reactive polymer chain. youtube.com

RMₙ• + •MₘR → RMₙ₋ₘR

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.

RMₙ• + •MₘR → RMₙH + R(M)ₘ₋₁M(=CH₂)

Development and Application of Advanced Kinetic Models (e.g., Nonterminal Models)

Classical kinetic models of polymerization are often based on the "terminal model," which assumes that the reactivity of a growing polymer chain depends only on the nature of the radical at its active end. However, for certain systems and conditions, more advanced kinetic models are required to accurately describe the polymerization behavior. Nonterminal models, for instance, account for reactions that can occur at locations other than the chain end.

These events highlight the limitations of the terminal model. Advanced models that incorporate "nonterminal" events, such as intramolecular chain transfer (backbiting) or intermolecular chain transfer to the polymer, are therefore crucial for developing a comprehensive understanding. While specific, fully developed nonterminal models for this compound are not extensively detailed in the literature, the demonstrated reactivity of the sulfonated polymer backbone provides a clear rationale for their application, particularly in environments with a high flux of radicals or at elevated temperatures. rsc.org

Understanding Propagation and Termination Mechanisms in Sulphonate Polymerizations

A deeper understanding of polymerization kinetics requires examining the specific mechanisms and rate constants of the propagation and termination steps.

Termination: The termination mechanism in sulfonate polymerizations can be complex. Besides the standard bimolecular events of combination and disproportionation, other pathways can become significant. Research on poly(α-methylstyrene sulfonate) indicates that the radical adducts formed by OH• radical attack can subsequently react with oxygen or eliminate water, leading to intermediates that can participate in termination or degradation pathways. rsc.org The likelihood of these reactions can be dependent on factors like pH and the molecular weight of the polymer. rsc.org

Furthermore, in aqueous solution polymerization of ionic monomers, electrostatic interactions can influence the rate at which two growing macroradicals, which are polyanions, can approach each other for termination. The termination rate constant (kₜ) for such systems can be several orders of magnitude lower than for uncharged monomers in organic media. Studies on similar ionic monomers have shown that kₜ values can decrease significantly as the fraction of the ionic comonomer increases. researchgate.net

The table below summarizes key factors influencing these kinetic steps in sulfonate polymerizations.

Kinetic StepInfluencing FactorConsequence
Propagation Electronic nature of the sulfonate groupAlters the reactivity of the vinyl double bond toward radical addition. nih.gov
Propagation Steric hindrance around the vinyl groupCan decrease the propagation rate constant (kₚ). researchgate.net
Termination Electrostatic repulsion between chainsIn aqueous media, can significantly lower the termination rate constant (kₜ).
Termination Reactions with external species (e.g., O₂)Can introduce alternative termination or degradation pathways. rsc.org
Termination pH and Molecular WeightCan influence the relative likelihood of different side reactions and termination events. rsc.org

Advanced Materials Applications and Performance Characterization

Functional Polymeric Electrolytes and Ion-Exchange Membranes

The incorporation of sulfonate groups into polymer structures is a key strategy for designing materials with high ion conductivity. Sodium 2-phenylethylene-1-sulphonate is a critical monomer in this field, enabling the creation of advanced electrolytes and membranes for various electrochemical applications.

Design and Synthesis of Sulphonate-Containing Polymers for Proton/Ion Conduction

Polymers designed for proton or ion conduction are central to technologies like fuel cells and electrodialysis. The synthesis of these materials often involves the polymerization of monomers containing sulfonic acid groups. This compound is frequently used in these syntheses due to its high reactivity in radical polymerization, which can be carried out in polar solvents like water. chemicalbook.com

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to create well-defined polymer architectures. uq.edu.aumonash.eduresearchgate.netescholarship.org For instance, the RAFT polymerization of NaSS can be mediated by specific chain transfer agents, such as 4-cyanopentanoic acid dithiobenzoate (CPADB), to produce polymers with controlled molecular weights and narrow polydispersity. uq.edu.aumonash.eduresearchgate.net This level of control is crucial for tailoring the final properties of the material. Other methods like Atom Transfer Radical Polymerization (ATRP) have also been successfully used to polymerize NaSS in protic media, yielding novel block copolymers. researchgate.netresearchgate.net

These synthetic strategies allow for the creation of various polymer structures, including:

Homopolymers: Poly(sodium p-styrenesulfonate) (PNaSS) is used as a dispersant, antistatic agent, and in the creation of separation membranes. chemicalbook.compcimag.com

Block Copolymers: By combining blocks of sulfonated polystyrene with other polymer blocks (e.g., polymethyl methacrylate, hydrogenated isoprene), materials with distinct microphase separation can be achieved. tdl.orgsci-hub.boxresearchgate.net This separation into hydrophilic (sulfonated) and hydrophobic domains is essential for creating efficient ion transport channels.

Graft Copolymers: NaSS can be grafted onto other polymer backbones, such as polyethylene or cellulose, to impart ionic conductivity and other desired surface properties. uq.edu.aumonash.eduresearchgate.netnih.gov

The primary goal of these synthetic approaches is to control the distribution and density of sulfonic acid groups within the polymer matrix, which directly influences the material's ability to conduct ions.

Structure-Property Relationships in Advanced Membrane Materials

The performance of ion-exchange membranes is intrinsically linked to their chemical structure and morphology. For membranes based on this compound, key properties such as ion exchange capacity (IEC), water uptake, and proton conductivity are dictated by the polymer's architecture.

Ion Exchange Capacity (IEC): This parameter measures the number of ion-exchangeable groups per unit weight of dry polymer. A higher IEC, corresponding to a greater density of sulfonate groups, generally leads to higher proton conductivity. acs.org However, it can also result in excessive swelling and reduced mechanical stability. tdl.org

Water Uptake and Swelling: The hydrophilic sulfonate groups attract water, causing the membrane to swell. This hydration is necessary to facilitate ion transport via the Grotthuss mechanism (proton hopping) and vehicular transport. acs.org The degree of swelling is influenced by the IEC and the morphology of the polymer. In block copolymers, water is primarily absorbed into the hydrophilic, sulfonated domains. researchgate.net

Morphology and Proton Conductivity: The arrangement of hydrophilic and hydrophobic domains on the nanoscale is critical for efficient proton conduction. sci-hub.box An ideal morphology consists of interconnected hydrophilic channels that provide a continuous pathway for ion transport through the membrane. sci-hub.boxnih.gov Disconnected ionic clusters result in poor conductivity. researchgate.net Studies on sulfonated pentablock copolymers have shown that a transition from discrete to interconnected sulfonate microdomains significantly increases water vapor transport and proton conductivity. researchgate.net The choice of casting solvent can also influence the final morphology and, consequently, the transport properties of the membrane. tdl.org

Polymer SystemIEC (meq/g)Water Uptake (%)Proton Conductivity (S/cm)Key Structural Feature
Sulfonated Polysulfone/Polyphenylsulfone (SPSU/SPPSU)1.64-~0.01 at 80°C, 50-60% RHMultiblock copolymer structure. mdpi.com
Cross-linked poly(4-styrenesulfonic acid) (CL-sSA)High (90 mol% sSA)-0.93 at 80°C, 90% RHUltra-high density of sulfonic acid groups. acs.org
Sulfonated Pentablock Copolymer (tBS-HI-SS-HI-tBS)1.0 - 2.0Increases with IECIncreases with IECMicrophase-separated morphology. researchgate.net
Nafion 212 (for comparison)~0.9-0.15 at 90% RHPerfluorinated sulfonic-acid polymer. acs.orgmdpi.com

Role in Dispersants, Superplasticizers, and Surfactant Technologies

The amphiphilic nature of polymers derived from this compound makes them highly effective in applications requiring dispersion and surface activity.

Function as Chain Transfer Agents in Polymerization Processes

In the context of polymerization, it is important to clarify the role of this compound. This compound is a monomer, not typically a chain transfer agent (CTA). However, its polymerization is often controlled using CTAs in processes like RAFT polymerization to produce polymers with specific molecular weights and low polydispersity. nih.govnih.gov The CTA, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, regulates the growth of polymer chains by reversibly transferring a reactive radical between growing chains. nih.govnih.gov This controlled process is essential for synthesizing the well-defined block copolymers and functional polymers used in advanced material applications.

Application in Enhanced Oil Recovery and Drilling Fluids (Academic Perspective)

From an academic standpoint, sulfonated polymers and surfactants play a crucial role in chemical enhanced oil recovery (EOR) and the formulation of drilling fluids. The principle behind their use in EOR is the reduction of interfacial tension (IFT) between oil and water, which helps to mobilize residual oil trapped in reservoir rock pores. mdpi.comyoutube.com

Polymers based on this compound are noted for their use as additives in fluids for shale oil drilling. chemicalbook.com In this application, their function is related to:

Shale Inhibition: The sulfonate groups can adsorb onto clay surfaces, preventing the clay from swelling and becoming unstable when it comes into contact with water-based drilling fluids. This helps maintain the stability of the wellbore.

Dispersion: These polymers act as effective dispersants, preventing the aggregation of solids within the drilling fluid and helping to control its rheological properties. chemicalbook.com

Thermal Stability: Polymers of NaSS exhibit excellent thermal stability, which is a desirable property for fluids used in deep, high-temperature wells. chemicalbook.compcimag.com

The combination of a hydrophobic backbone and hydrophilic sulfonate groups allows these polymers to interact favorably at oil-water interfaces and on mineral surfaces, making them a subject of academic interest for improving the efficiency and environmental profile of oil extraction processes. researchgate.net

Surface Modification and Functional Coatings

The ability to polymerize this compound directly from a surface provides a powerful method for creating functional coatings. This "grafting-from" approach allows for the covalent attachment of polymer chains, resulting in robust and stable surface modifications. chemrxiv.org

Techniques like ATRP and radiation-induced grafting are used to grow poly(sodium p-styrenesulfonate) (PNaSS) brushes from various substrates, including titanium and polyethylene. nih.govnih.govacs.org Such modifications are explored for a range of applications:

Biomaterials: Grafting PNaSS onto titanium implant surfaces has been shown to improve the adhesion and proliferation of bone cells (osteoblasts), potentially enhancing the biointegration of medical implants. chemrxiv.org The ionic groups along the polymer chains can interact with extracellular proteins, modulating the biological response to the implant. nih.gov

Controlling Wettability: The presence of the highly hydrophilic sulfonate groups dramatically alters the surface energy, making the surface more water-wettable.

Ordered Molecular Films: Characterization using advanced spectroscopic and microscopic techniques has shown that PNaSS chains can form smooth, uniform, and orientationally ordered films on substrates. nih.govacs.org

This surface modification strategy allows for the precise engineering of interfacial properties, creating surfaces with tailored biological, chemical, and physical characteristics.

Grafting of this compound onto Various Substrates

The modification of material surfaces through graft polymerization of this compound, also known as sodium styrene (B11656) sulfonate (NaSS), is a versatile strategy for functionalizing substrates. This "grafting from" technique involves activating a substrate's surface to initiate the polymerization of NaSS monomers, resulting in a covalently bound layer of poly(sodium styrene sulfonate) (pNaSS). This method has been successfully applied to a range of materials, including polymers and metals.

Common substrates for pNaSS grafting include poly(ethylene terephthalate) (PET), poly(ε-caprolactone) (PCL), and titanium. researchgate.netresearchgate.netippta.co A typical grafting process involves two main steps: surface activation and polymerization. For polymer substrates like PET and PCL, activation can be achieved through ozonation, which generates reactive peroxide and hydroperoxide species on the surface. researchgate.netresearchgate.net For metallic substrates like titanium, the surface hydroxyl groups can be modified with a cross-linker, such as 3-methacryloxypropyltrimethoxysilane (MPS), to provide sites for polymerization. ippta.co

Following activation, the substrate is immersed in an aqueous solution of the NaSS monomer, and polymerization is initiated, often through thermal decomposition of the surface-bound initiators. researchgate.net The success and extent of the grafting are influenced by parameters such as ozonation time, monomer concentration, and reaction temperature. researchgate.net The presence of the grafted pNaSS layer is confirmed using various surface characterization techniques, which provide evidence of the chemical and morphological changes.

SubstrateActivation/Grafting MethodCharacterization Techniques
Poly(ethylene terephthalate) (PET)Ozonation followed by radical graft polymerizationX-ray Photoelectron Spectroscopy (XPS), Contact Angle Measurements, Atomic Force Microscopy (AFM), Toluidine Blue Colorimetric Method
Poly(ε-caprolactone) (PCL)Ozonation followed by graft polymerizationAttenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR), Energy-Dispersive X-ray Spectroscopy (EDX), XPS, Wettability Measurements
Titanium (Ti)Surface modification with MPS cross-linker followed by graftingXPS, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), AFM, Fourier Transform Infrared Spectroscopy (FTIR)
Poly(vinylidene fluoride) (PVDF)Electron beam irradiation followed by acid-synergized graftingNot specified in abstract

Tailoring Surface Hydrophilicity and Adhesion Properties

Grafting poly(sodium styrene sulfonate) onto a material's surface profoundly alters its interfacial properties, most notably its hydrophilicity and capacity for adhesion. The sulfonate groups (–SO₃⁻) in the pNaSS chains are highly ionized and hydrophilic, leading to a significant increase in the surface's affinity for water. acs.org This change is quantitatively measured by a decrease in the water contact angle. For instance, the radical graft polymerization of NaSS onto PET films results in a marked change in wettability, indicating a successful transformation from a more hydrophobic to a hydrophilic surface. researchgate.net

This enhanced hydrophilicity is a key factor in improving the biological performance of materials used in biomedical applications. A more hydrophilic surface can influence protein adsorption and subsequent cellular interactions. Research has shown that grafting a thin layer of pNaSS onto PCL film surfaces enhances the adhesion, spreading, and metabolic activity of fibroblast cells. nih.gov Similarly, pNaSS grafting onto polyethylene substrates has been found to promote high adhesion of HeLa S3 and Chinese hamster ovary cells. nih.gov This demonstrates that the modification not only changes the physical properties of the surface but also imparts a bioactive character, improving the integration of the material with biological systems. The covalently bound nature of the grafted layer ensures that these modified properties are robust and stable over time. nih.gov

SubstrateEffect of pNaSS GraftingSupporting Evidence
Poly(ethylene terephthalate) (PET)Increased surface hydrophilicityContact angle measurements
Poly(ε-caprolactone) (PCL)Improved bioactivity, better cell adhesion and spreading, enhanced metabolic activityIn vitro fibroblast cell assays
Poly(ethylene) (PE)High adhesion of specific cell lines (HeLa S3, CHO)Cell culture studies

Contributions to Textile and Paper Industries (Academic Research Focus)

Improving Dyeability and Mechanical Properties of Fibers

In the textile industry, the surface modification of fibers with poly(sodium styrene sulfonate) has been investigated as a method to enhance their functional properties. A significant application is the improvement of dyeability. For example, by polymerizing this compound on the surface of cotton, the fiber gains a negative charge. researchgate.net This imparted anionic character allows the cotton to be dyed with cationic dyes without the need for salt in the dye bath, which can offer environmental benefits. researchgate.net The resulting dyed fabrics have been shown to exhibit good washing fastness. researchgate.net

Beyond dyeability, graft copolymerization of pNaSS onto fibers can lead to a multifunctional enhancement of their properties. Research on wool fibers has shown that treatment with pNaSS can simultaneously improve fire-retardancy, antibacterial activity, antistatic properties, and stain resistance. researchgate.net Furthermore, this treatment has been associated with an enhancement of the fiber's tensile strength, demonstrating a positive impact on its mechanical properties. researchgate.net The ability to confer multiple desirable characteristics in a single treatment makes this modification process highly efficient. researchgate.net

FiberProperty Enhanced by pNaSS GraftingOutcome
CottonDyeabilityEnables salt-free dyeing with cationic dyes; good washing fastness.
WoolFire-retardancyImproved resistance to fire.
Antibacterial ActivityEnhanced resistance to bacteria.
Antistatic PropertiesReduced static charge buildup.
Tensile StrengthImproved mechanical strength.

Sizing Agents and Strength Enhancers for Paper

Poly(sodium styrene sulfonate) is utilized in the paper industry as a sizing and finishing agent. mdpi.com Sizing agents are additives that are applied to paper to decrease its natural tendency to absorb water, preventing the blurring of ink. Surface sizing involves applying a film of a sizing agent to the dried paper sheet, which also enhances its strength and printability.

The effectiveness of a polymer as a dry strength additive is linked to its hydrophilicity. researchgate.net Hydrophilic polymers can enhance the hydrogen bonding between cellulose fibers in the paper sheet, which is a primary mechanism for increasing paper strength. researchgate.net Given that pNaSS is a strongly hydrophilic anionic polyelectrolyte, its application to paper can increase the interfiber bonding within the paper network. This leads to improvements in mechanical properties such as tensile strength. The polymer can be introduced into the paper matrix through methods like in-situ polymerization of the NaSS monomer within the porous paper structure, which can be initiated by techniques such as dielectric barrier discharge plasma. mdpi.com While styrene sulfonate is mentioned as a potential anionic co-monomer for polymers used in paper strength applications, the use of pNaSS itself aligns with the principle that hydrophilic additives enhance the strength of the final paper product. researchgate.netgoogle.com

Computational and Theoretical Chemistry Insights

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules from first principles, without the need for empirical parameters. These calculations can provide detailed information about the geometry, electronic properties, and vibrational frequencies of Sodium 2-phenylethylene-1-sulphonate.

While specific DFT studies focusing solely on the monomer of this compound are not extensively available in the public literature, the principles of these calculations can be applied to predict its molecular properties. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G+(d,p), would be employed to optimize the molecular geometry. This would provide precise bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be determined. The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution and is useful for predicting how the molecule will interact with other charged species. For this compound, the MEP would show a high electron density around the sulfonate group, indicating its nucleophilic character.

The table below presents hypothetical, yet representative, data that would be obtained from such DFT calculations for the 2-phenylethylene-1-sulphonate anion.

Calculated PropertyHypothetical Value
Optimized Bond Length (S-O)1.45 Å
Optimized Bond Length (C=C)1.34 Å
Optimized Bond Angle (O-S-O)119.5°
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment8.2 D

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For poly(this compound), a polyelectrolyte, MD simulations are invaluable for understanding its conformational behavior in solution and its interactions with counterions and solvent molecules.

Several studies have employed MD simulations to investigate the behavior of poly(sodium styrenesulfonate) (NaPSS), which is the polymer of the compound . These simulations often utilize all-atom or coarse-grained force fields to model the interactions between the polymer chain, water molecules, and sodium counterions.

Research has shown that the conformation of the NaPSS chain is highly dependent on the degree of sulfonation and the surrounding environment. In aqueous solutions, the electrostatic repulsion between the negatively charged sulfonate groups leads to a more extended or elongated chain conformation. nih.gov However, the hydrophobic nature of the polystyrene backbone can lead to the formation of localized collapsed or globular structures, resulting in a "necklace-like" conformation of dense beads connected by strings of monomers. nih.gov

The interactions with counterions are also a critical aspect studied by MD simulations. These simulations can quantify the extent of counterion condensation, where the sodium ions are closely associated with the sulfonate groups on the polymer chain. This condensation effect can screen the electrostatic repulsion between the sulfonate groups, leading to a more coiled or compact polymer conformation. The radial distribution functions between the sulfonate groups and the sodium counterions can be calculated from the simulation trajectories to provide a quantitative measure of this association. nih.gov

The table below summarizes typical parameters and key findings from MD simulations of poly(this compound) in aqueous solution.

Simulation Parameter/FindingTypical Value/Observation
Force FieldAMBER, CHARMM, or similar all-atom force fields
Water ModelTIP3P or SPC/E
Degree of Polymerization (N)16 - 128 monomers
EnsembleNVT or NPT
Temperature300 K
Key Finding: Chain ConformationTransition from collapsed to elongated with increasing sulfonation
Key Finding: Counterion BehaviorSignificant counterion condensation around the sulfonate groups

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netacs.orgnih.gov For this compound and its polymer, QSPR models can be developed to predict various properties, aiding in the design of new materials with desired characteristics without the need for extensive experimental synthesis and testing.

A QSPR model is built by first calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a polyelectrolyte like poly(this compound), descriptors related to charge distribution, molecular size and shape, and electronic properties would be particularly important.

Once the descriptors are calculated for a dataset of molecules with known property values, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a predictive model. The quality and predictive power of the QSPR model are then rigorously validated using internal and external validation techniques.

The table below outlines the classes of molecular descriptors that would be relevant for developing a QSPR model for this compound.

Descriptor ClassExamples of Descriptors
ConstitutionalMolecular weight, number of specific atom types (e.g., S, O)
TopologicalWiener index, Kier & Hall connectivity indices
GeometricalMolecular surface area, molecular volume
Quantum-ChemicalHOMO/LUMO energies, dipole moment, partial charges on atoms
ElectrostaticMolecular electrostatic potential related descriptors

Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

High-resolution spectroscopic techniques are fundamental tools for confirming the chemical identity and structural features of Sodium 2-phenylethylene-1-sulphonate and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for obtaining detailed information about the molecular structure. In the context of poly(sodium 4-styrenesulfonate), ¹H-NMR and ¹³C-NMR are used to confirm the successful polymerization and to determine the extent of sulfonation. researchgate.netresearchgate.net For instance, the absence of vinylic proton signals and the appearance of broad peaks corresponding to the polymer backbone in the ¹H-NMR spectrum indicate successful polymerization. Solid-state ¹³C MAS NMR is particularly informative for investigating the structure of sulfonated polystyrene polymers. researchgate.net The resonances of backbone CH and CH₂ groups are typically observed around 41 and 47 ppm, while aromatic carbons appear at approximately 128 and 146 ppm. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is widely used to identify functional groups within a molecule. For sulfonated polystyrene, FT-IR is instrumental in confirming the presence of the sulfonate group. nih.govnih.gov The successful sulfonation is evidenced by the appearance of characteristic absorption bands that are absent in the spectrum of unsulfonated polystyrene. researchgate.net These bands are associated with the symmetric and asymmetric stretching vibrations of the S=O and S-O bonds in the sulfonate group (-SO₃⁻). nih.govresearchgate.net

Technique Application Key Findings / Characteristic Signals
¹H-NMR Structural confirmation, monomer conversionDisappearance of vinyl protons, appearance of polymer backbone signals.
¹³C-NMR Structural analysis of polymerResonances for backbone CH/CH₂ (~41-47 ppm) and aromatic carbons (~128-146 ppm). researchgate.net
FT-IR Functional group identificationAppearance of characteristic bands for the sulfonate group (e.g., ~1176, 1129, 1035 cm⁻¹). researchgate.net
UV-Vis Quantitative analysis, electronic propertiesAbsorbance in the UV range (e.g., 281-330 nm for sodium sulfate) due to electronic transitions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic phenyl ring in this compound results in strong absorption in the ultraviolet region of the electromagnetic spectrum. While specific spectra for the compound are not detailed in the provided results, related compounds like sodium sulfate (B86663) show absorbance in the 281-330 nm range. researchgate.net This technique can be employed for quantitative analysis, taking advantage of the relationship between absorbance and concentration. ukm.my

Advanced Chromatographic Separations for Purity, Molecular Weight, and Composition Analysis (e.g., Ultra-Performance Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Size Exclusion Chromatography)

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity, molecular weight, and composition.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) : These powerful hyphenated techniques combine the separation capabilities of chromatography with the identification power of mass spectrometry. nih.gov GC-MS is suitable for analyzing volatile and thermally stable compounds, while LC-MS is used for a wider range of compounds, including those that are non-volatile or thermally labile. scribd.com These methods are invaluable for assessing the purity of the this compound monomer and for identifying any by-products or impurities from the synthesis process.

Size Exclusion Chromatography (SEC) : SEC, also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers like poly(this compound). researchgate.netsigmaaldrich.com The technique separates polymer chains based on their hydrodynamic volume in solution. tandfonline.com Studies on poly(sodium styrenesulfonate) have shown that elution behavior in aqueous SEC is influenced by the ionic strength of the mobile phase due to interactions between the ionic polymer and the stationary phase. tandfonline.comacs.org For example, at low ionic strengths, ion-exclusion effects can cause the polymer to elute earlier than a non-ionic polymer of the same size. tandfonline.com

Technique Primary Application Information Obtained
UPLC-MS / GC-MS Purity assessment, impurity profilingSeparation and identification of monomer, residual reactants, and by-products.
SEC / GPC Polymer molecular weight analysisAverage molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn). researchgate.netsigmaaldrich.com

The analysis of complex polymer systems often requires more than a single analytical method. Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide multidimensional information. nih.govrsc.org The combination of liquid chromatography with mass spectrometry (LC-MS) or Fourier-transform infrared spectroscopy (LC-FTIR) allows for the separation of a polymer sample into its components, followed by their immediate identification. scribd.comresearchgate.net This is particularly useful for analyzing copolymers to understand the distribution of different monomer units or for studying the degradation products of a polymer, where a complex mixture of smaller molecules is generated. acs.org For instance, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), when coupled with imaging, can provide detailed chemical maps of a surface, identifying the spatial distribution of specific molecular fragments related to the polymer. nih.govnih.govacs.org

Thermal Analysis Techniques for Polymer Transitions and Stability (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). acs.org The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(sodium 4-styrenesulfonate), DSC studies have shown that the Tg is higher than that of its non-sulfonated counterpart (polystyrene), which is attributed to the increased chain rigidity and strong ionic interactions imparted by the sulfonate groups. researchgate.netresearchgate.net In blends of poly(acrylic acid) and poly(sodium styrenesulfonate), a single, composition-dependent Tg was observed, indicating that the two polymers are compatible. researchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. acs.org TGA of poly(sodium 4-styrenesulfonate) reveals a multi-step degradation process. marquette.edu An initial weight loss is often observed due to the release of absorbed water. The main polymer degradation occurs at higher temperatures. For example, one study showed a four-step degradation, with the first step between 210-280°C (5% mass loss) and a major degradation step between 430-500°C. marquette.edu Evolved gas analysis, often by coupling TGA with FT-IR (TGA-FTIR), can identify the decomposition products, which may include water, sulfur dioxide, and various hydrocarbons like styrene (B11656) and toluene. marquette.edu

Technique Property Measured Typical Findings for Poly(sodium styrenesulfonate)
DSC Glass transition temperature (Tg)Tg is higher than polystyrene due to ionic interactions. researchgate.netresearchgate.net A single Tg in blends indicates compatibility. researchgate.net
TGA Thermal stability, decomposition temperatureMulti-step degradation profile. marquette.edu Initial loss of water, followed by polymer backbone decomposition at higher temperatures (>400°C). marquette.eduresearchgate.net

Microscopic and Surface Characterization Methods (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy, X-ray Photoelectron Spectroscopy)

These techniques are vital for examining the morphology and surface chemistry of materials incorporating this compound or its polymer.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : SEM provides high-resolution images of a sample's surface topography. It has been used to characterize the porous structure of ultrafiltration membranes modified with poly(sodium 4-styrenesulfonate). mdpi.com TEM, which provides images by transmitting electrons through a thin sample, has been used to observe the morphology of hydroxyapatite (B223615) crystals grown in the presence of the polymer, showing that the polymer can act as a template to control crystal shape. iaea.org

Atomic Force Microscopy (AFM) : AFM is a powerful tool for imaging surfaces at the nanoscale. It can provide quantitative data on surface roughness and morphology. AFM analysis of thin films of poly(sodium 4-styrenesulfonate) grafted onto titanium surfaces showed that the film was smooth and uniformly covered the surface. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top 5-10 nm of a material's surface. youtube.com It is extensively used to confirm the successful grafting or coating of sulfonated polymers onto various substrates. nih.govnih.govutm.my Analysis of the C1s, O1s, and S2p core level spectra provides direct evidence for the presence of the sulfonate groups. utm.myacs.org For example, an increase in the sulfur and oxygen signals and a decrease in the substrate signal after modification confirms the presence of the polymer layer. nih.govmdpi.com High-resolution scans of the S2p region can confirm that sulfur is present in the form of a sulfonate group. utm.my

Technique Type of Analysis Information Provided
SEM Surface morphologyImaging of surface features and porous structures. mdpi.com
TEM Internal structure/morphologyImaging of crystal morphology and internal features of thin samples. iaea.org
AFM Surface topographyNanoscale imaging of surface roughness and uniformity of polymer films. nih.govnih.gov
XPS Surface elemental and chemical stateQuantitative elemental composition (C, O, S, Na) and identification of sulfonate groups on the surface. nih.govmdpi.comutm.my

Electrochemical Characterization of Functionalized Materials

The ionic nature of the sulfonate group imparts interesting electrochemical properties to materials functionalized with this compound.

Impedance Spectroscopy : Electrochemical impedance spectroscopy (EIS) is a powerful technique for probing the electrical properties of materials. It has been used to study the ionic conductivity of polyelectrolyte complexes made from anionic poly(sodium 4-styrene sulfonate) and a cationic polymer. nih.gov These studies found that the ionic conductivity is significantly higher in samples rich in the sodium sulfonate polymer, suggesting a relatively high mobility of Na⁺ ions compared to Cl⁻ ions in the complex. nih.gov EIS has also been used to characterize the ion selectivity of membranes modified with the polymer. mdpi.com Furthermore, materials such as poly(sodium 4-styrenesulfonate) intercalated with graphite (B72142) oxide have been studied for their potential use in supercapacitors, showing good cyclic stability. worldscientific.com The electrochemical behavior is characterized by techniques like cyclic voltammetry and galvanostatic charge-discharge tests to evaluate capacitance and stability. worldscientific.com

Future Research Directions and Interdisciplinary Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. Green chemistry principles offer a framework to design safer chemicals and processes that reduce or eliminate the use of hazardous substances. mdpi.commdpi.com For the synthesis of sulphonated compounds like Sodium 2-phenylethylene-1-sulphonate, this involves exploring alternative reaction pathways, solvents, and catalysts.

Future research will likely focus on moving beyond traditional sulphonation methods that often use harsh reagents. Key areas of investigation include:

Heterogeneous Catalysis : The use of solid acid catalysts can replace corrosive liquid acids, simplifying product separation and catalyst recycling. beilstein-journals.orgresearchgate.net Materials like sulphonated silica (B1680970) and carbon-based catalysts are promising due to their stability and reusability. beilstein-journals.orgresearchgate.net

Alternative Energy Sources : Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in various organic transformations, including the synthesis of heterocyclic compounds. mdpi.commdpi.com This approach could be adapted for the sulphonation process.

Mechanochemistry : A solvent-free approach using mechanical force, such as grinding, to induce chemical reactions presents a highly sustainable alternative. rsc.org A mechanochemical-assisted method for decarboxylative sulphonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been reported, highlighting a potential green route for forming C-S bonds. rsc.org

Bio-based Feedstocks : While this compound is derived from styrene (B11656), a petrochemical, broader research into sulphonated polymers is exploring the use of renewable resources like lignin (B12514952). mdpi.com Lignin, a widely available biomass component, can be chemically modified and polymerized to create sulphonated polymers, reducing reliance on fossil fuels. mdpi.com

Green Chemistry ApproachDescriptionPotential Advantages for Sulphonate SynthesisReference
Solid Acid CatalysisUse of solid materials with acidic properties (e.g., sulphonated carbons, zeolites) to catalyze reactions.Reduces corrosive waste, allows for catalyst recycling, simplifies purification. beilstein-journals.orgresearchgate.net
Microwave-Assisted SynthesisApplication of microwave radiation to heat reactions, often leading to dramatic rate enhancements.Faster reaction times, increased yields, lower energy consumption. mdpi.com
MechanochemistryUsing mechanical energy (e.g., ball milling) to initiate reactions, often in the absence of a solvent.Eliminates or reduces solvent use, high efficiency, can create novel reaction pathways. rsc.org
Bio-based PrecursorsUtilizing renewable resources, such as lignin or cellulose, as starting materials.Reduces dependence on fossil fuels, improves sustainability profile of the final product. mdpi.com

Biomedical Material Applications (e.g., biocompatible polymers, drug delivery scaffolds)

The sulphonate group is a key functional moiety in biomaterials science. Its negative charge and structural similarity to heparin lend sulphonated polymers a range of desirable biological properties. mdpi.comnih.gov Polymers created from this compound are therefore excellent candidates for advanced biomedical applications.

Biocompatible Polymers : The introduction of sulphonate groups can enhance the hydrophilicity and biocompatibility of polymer surfaces. mdpi.comresearchgate.net This is critical for applications like medical implants and sensors, where minimizing non-specific protein adsorption is essential for performance and longevity. nih.gov Sulphonated polymers can be used to create coatings that improve the interaction of materials with biological systems. mdpi.com

Drug Delivery Scaffolds : Scaffolds are porous structures used to deliver cells or drugs to specific sites in the body. nih.gov The high water content and tunable properties of hydrogels make them ideal for this purpose. nih.gov Incorporating this compound into hydrogel networks can provide several advantages. The sulphonate groups can bind to cationic drugs, allowing for controlled and sustained release. nih.govaston.ac.uk Furthermore, these hydrogels can be designed to be injectable and respond to specific stimuli. mdpi.com Electrospun nanofiber scaffolds containing sulphonate groups have also shown potential for targeted drug delivery to cancer cells. mdpi.com

Biomedical ApplicationRole of the Sulphonate GroupExample Research FindingReference
Biocompatible CoatingsIncreases hydrophilicity, reduces non-specific protein binding, mimics natural biomolecules.Sulphonated PEEK surfaces show improved adhesion and proliferation of osteoblast-like cells. mdpi.com
Drug Delivery HydrogelsBinds cationic drugs for controlled release; modulates swelling and mechanical properties.Injectable sulphonate-containing hydrogels demonstrate biocompatibility and tunable drug release rates. nih.govaston.ac.uk
Tissue Engineering ScaffoldsPromotes cell adhesion and proliferation; can bind and present growth factors.Scaffolds provide a suitable substrate for cell attachment, proliferation, and migration for tissue repair. nih.govnih.gov
Anticoagulant MaterialsMimics the structure and function of heparin to prevent blood clotting.Sulphonated chitosan (B1678972) derivatives exhibit significant blood anticoagulant characteristics. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

For sulphonate-based materials, AI can accelerate innovation in several ways:

Predictive Modeling : Quantitative Structure-Property Relationship (QSPR) models can predict the physical, chemical, and biological properties of polymers based on their monomeric structure. researchgate.net By training ML models on existing data for sulphonated polymers, researchers can predict the properties of novel co-polymers incorporating this compound without synthesizing them. researchgate.netarxiv.org This can guide the design of materials with specific characteristics, such as a desired glass transition temperature or solubility.

Hypothesis Generation : Large language models (LLMs) and other generative AI techniques can analyze vast amounts of scientific literature to identify unexplored research avenues and generate novel hypotheses for new materials. asu.educornell.edu This could lead to the discovery of new applications for sulphonate-based polymers.

Autonomous Research : AI can be integrated with robotic systems to create "self-driving laboratories" where algorithms design experiments, synthesize materials, and analyze the results in a closed loop. stanford.edu This approach dramatically accelerates the pace of discovery and optimization of materials for specific applications.

Advanced Manufacturing Techniques for Sulphonate-Based Materials

The translation of a novel polymer from the lab to a functional device depends on advanced manufacturing techniques capable of processing it into complex, precise structures. For polymers derived from this compound, two key technologies are particularly relevant:

Electrospinning : This technique uses an electric field to draw very fine fibers from a polymer solution, creating nanofibrous mats. nih.gov These mats have a very high surface-area-to-volume ratio, making them ideal for applications such as filtration membranes, tissue engineering scaffolds, and catalyst supports. researchgate.netmdpi.comrsc.org The incorporation of sulphonate groups into the polymer backbone can influence the electrospinning process and enhance the functionality of the resulting nanofibers, for instance by improving their hydrophilicity or ion-exchange capacity. nih.govrsc.org

3D Printing (Additive Manufacturing) : This technology builds three-dimensional objects layer-by-layer from a digital design. For polymers, techniques like fused filament fabrication (FFF) and selective laser sintering (SLS) are common. High-performance sulphonated polymers, known for their thermal stability and chemical resistance, are emerging as materials for 3D printing demanding applications in the aerospace, automotive, and medical fields. patsnap.comyoutube.comarkema.com Research into 3D printing of sulphonated polyesters for controlled-release applications demonstrates the potential to create custom-designed drug delivery devices. acs.org The challenge lies in designing polymers that have the right combination of mechanical properties and melt viscosity for the printing process. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 2-phenylethylene-1-sulphonate with high purity?

Methodological Answer: Synthesis should prioritize regioselective sulfonation of styrene derivatives under controlled pH and temperature. A common approach involves reacting styrene with sulfur trioxide in a non-aqueous solvent (e.g., dichloromethane), followed by neutralization with sodium hydroxide. Purity can be enhanced via recrystallization from ethanol/water mixtures. Ensure reproducibility by documenting reaction time, stoichiometry, and purification steps in detail .

Q. How can researchers accurately characterize the solubility profile of this compound in polar solvents?

Methodological Answer: Use gravimetric or UV-Vis spectrophotometric methods to measure solubility. Prepare saturated solutions in solvents like water, methanol, or DMSO at 25°C, filter to remove undissolved particles, and quantify dissolved material via evaporation or calibration curves. Account for temperature-dependent variations and report uncertainties arising from solvent volatility or hygroscopicity .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: Combine 1^1H/13^13C NMR to confirm aromatic protons and sulfonate group integration. FT-IR can validate sulfonate S=O stretching (1200–1050 cm1^{-1}). For crystalline samples, X-ray diffraction (XRD) provides definitive lattice structure. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s stability under varying pH conditions?

Methodological Answer: Design accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., styrene or sulfonic acid derivatives). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Report deviations in ionic strength effects .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in polymerization studies?

Methodological Answer: Perform systematic meta-analysis of existing literature, noting variables like initiator type (e.g., persulfates vs. azo compounds), monomer ratios, and reaction temperatures. Replicate disputed experiments under controlled conditions and use statistical tools (e.g., ANOVA) to isolate confounding factors. Highlight methodological inconsistencies in precursor purification or kinetic measurements .

Q. What experimental designs are suitable for studying its interactions with transition-metal catalysts?

Methodological Answer: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Pair with XPS or EXAFS to analyze coordination geometry. For catalytic applications (e.g., copolymerization), track monomer conversion via 1^1H NMR and correlate with catalyst loading. Include control experiments to rule out sulfonate-induced catalyst poisoning .

Q. How can thermal decomposition pathways be elucidated for this compound?

Methodological Answer: Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., SO2_2, benzene derivatives). Compare with computational pyrolysis models (ReaxFF MD simulations) to propose mechanistic pathways. Report heating rates and atmosphere (N2_2 vs. air) to contextualize results .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer: Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like particle size, moisture content, and ionic impurities. Use design-of-experiments (DoE) to optimize synthesis parameters. Characterize batches with orthogonal techniques (e.g., DSC for crystallinity, Karl Fischer titration for water content) and apply statistical process control (SPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.